An In-depth Technical Guide to the Physicochemical Properties of 5-Thiazolecarboxaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Thiazolecarboxaldehyde
Abstract
5-Thiazolecarboxaldehyde, a pivotal heterocyclic aldehyde, serves as a fundamental building block in the realms of pharmaceutical sciences and organic synthesis. Its unique structural motif, featuring a reactive aldehyde group appended to an aromatic thiazole ring, imparts a versatile chemical profile that is highly sought after in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive examination of the core physicochemical properties of 5-Thiazolecarboxaldehyde. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering in-depth data, validated experimental protocols, and expert insights to facilitate its effective application and ensure the integrity of research outcomes.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. 5-Thiazolecarboxaldehyde is systematically identified by the following descriptors:
The planarity and aromaticity of the thiazole ring, combined with the electron-withdrawing nature of the formyl group, dictate the molecule's reactivity, intermolecular interactions, and spectroscopic behavior.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Thiazolecarboxaldehyde is critical for its handling, reaction optimization, and formulation. The following table summarizes its key physical and chemical characteristics, compiled from verified sources.
| Property | Value | Source(s) |
| Appearance | White or Colorless to Yellow solid/powder[2] | ChemicalBook[2] |
| Melting Point | 229 °C (decomposes) | LookChem[6], ChemicalBook[2] |
| Boiling Point | 92-94 °C at 16 mmHg | Sigma-Aldrich[3][4], ChemicalBook[2] |
| 222.4 °C at 760 mmHg | LookChem[6] | |
| Density | 1.304 g/mL at 25 °C | Sigma-Aldrich[3][4], ChemicalBook[2] |
| Refractive Index (n20/D) | 1.5874 | Sigma-Aldrich[3][4], ChemicalBook[2] |
| Flash Point | 98 °C (closed cup)[2][3] | Sigma-Aldrich[3], ChemicalBook[2] |
| pKa (Predicted) | 0.94 ± 0.10 | LookChem[6], ChemicalBook[2] |
| LogP (Predicted) | 0.95560 | LookChem[6] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | LookChem[6], ChemicalBook[2] |
From a practical standpoint, the boiling point at reduced pressure (92-94 °C / 16 mmHg) is particularly important for purification by vacuum distillation, a common technique for aldehydes to prevent thermal decomposition that can occur at atmospheric boiling points.
Spectroscopic and Analytical Characterization
The structural integrity and purity of 5-Thiazolecarboxaldehyde must be rigorously verified. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of 5-Thiazolecarboxaldehyde.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic/aldehyde region.
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A singlet for the aldehyde proton (CHO), typically downfield around δ 9.9-10.1 ppm . The significant deshielding is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.
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A singlet or doublet for the proton at the C2 position of the thiazole ring.
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A singlet or doublet for the proton at the C4 position of the thiazole ring. The exact chemical shifts of the thiazole protons are influenced by the solvent and concentration.
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-
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides a fingerprint of the carbon skeleton.
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The aldehyde carbonyl carbon (C=O) will appear significantly downfield, typically in the range of δ 180-190 ppm .
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The three carbons of the thiazole ring will exhibit distinct signals in the aromatic region, generally between δ 115-160 ppm .
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Infrared (IR) Spectroscopy
FT-IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups.[1]
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1740-1690 cm⁻¹ . This is one of the most characteristic and intense peaks in the IR spectrum.[7]
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C-H Stretch (Aldehyde): Two weak to medium bands may be observed around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance).
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C=N and C=C Stretch (Thiazole Ring): Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
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C-H Bending (Aromatic): Out-of-plane bending vibrations for the aromatic C-H bonds will be present in the fingerprint region below 900 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z corresponding to the molecular weight, 113.14 .
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Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the formyl group (-CHO), resulting in a peak at m/z 84.
Experimental Protocols for Quality Control
To ensure the reliability of experimental results, every batch of 5-Thiazolecarboxaldehyde should be subjected to rigorous quality control. The following protocols are designed as self-validating systems.
Protocol: Purity and Identity Confirmation by ¹H NMR
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Objective: To confirm the chemical identity and assess the purity of a 5-Thiazolecarboxaldehyde sample.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-Thiazolecarboxaldehyde sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Internal Standard: Add a known amount of a suitable internal standard (e.g., dimethyl sulfone) if quantitative analysis (qNMR) is required.
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Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz). Ensure the spectral width encompasses the expected chemical shift range (0-12 ppm).
-
Data Acquisition: Obtain a spectrum with an adequate signal-to-noise ratio (typically 16-64 scans).
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Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis & Interpretation:
-
Identity: Confirm the presence of the characteristic aldehyde proton signal and the thiazole ring protons at their expected chemical shifts.
-
Purity: Integrate all signals. The relative integration of the analyte peaks should correspond to the number of protons. Any additional peaks represent impurities. Calculate the purity by comparing the integration of the analyte to that of the impurities or the internal standard.
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-
-
Causality and Trustworthiness: This protocol is self-validating because the chemical shifts and coupling patterns are unique fingerprints of the molecule's structure. The presence of unexpected signals is a direct and unambiguous indicator of impurities.
Diagram: Analytical Workflow for 5-Thiazolecarboxaldehyde QC
Caption: Quality Control Workflow for 5-Thiazolecarboxaldehyde.
Protocol: Functional Group Confirmation by FT-IR
-
Objective: To rapidly verify the presence of the key aldehyde functional group.
-
Methodology:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the powder directly onto the crystal.
-
Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the strong, characteristic C=O stretching absorption band between 1740-1690 cm⁻¹.
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-
Expert Insight: While NMR provides the definitive structure, FT-IR is an exceptionally fast and cost-effective method for screening incoming materials. The absence of the strong carbonyl peak is an immediate red flag, indicating a potential misidentification or significant degradation of the material.
Stability, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity of 5-Thiazolecarboxaldehyde and ensuring laboratory safety.
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Stability: Aldehydes are susceptible to oxidation, which can convert the formyl group into a carboxylic acid. Therefore, exposure to air and light should be minimized. The product is chemically stable under standard ambient conditions (room temperature).
-
Storage: The compound should be stored in a tightly sealed container, in a cool, dry, and dark place to prevent degradation.[2][6] It is classified under Storage Class 11 - Combustible Solids.[3]
-
Safety Precautions:
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid generating dust.[8][9] Avoid contact with skin and eyes.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][8] A dust mask (type N95) is recommended when handling the solid.[3]
-
Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction, and causes serious eye irritation.[3]
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Conclusion
5-Thiazolecarboxaldehyde is a chemical intermediate of significant value, characterized by its distinct physicochemical and spectroscopic properties. The data and protocols presented in this guide—from its fundamental identifiers and physical constants to detailed analytical workflows—provide a robust framework for its confident use in research and development. By adhering to these guidelines for characterization, handling, and storage, scientists can ensure the quality and consistency of their work, paving the way for innovation in medicinal chemistry and beyond.
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